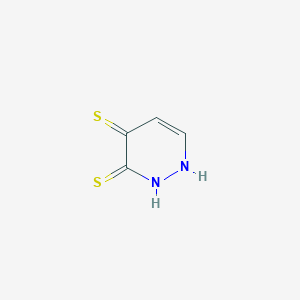![molecular formula C37H24N2O B14137769 Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
Bis[4-(9H-carbazol-9-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(9H-carbazol-9-yl)phenyl]methanone: is an organic compound with the molecular formula C36H24N2O. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound features two carbazole units attached to a central biphenyl structure, which contributes to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(9H-carbazol-9-yl)phenyl]methanone typically involves the Ullmann reaction or the Buchwald-Hartwig coupling reaction. These methods are used to form the C-N bonds between the carbazole units and the biphenyl core.
-
Ullmann Reaction:
Reagents: Copper catalyst, carbazole, and biphenyl halide.
Conditions: High temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a copper catalyst under an inert atmosphere at elevated temperatures to form the desired product.
-
Buchwald-Hartwig Coupling:
Reagents: Palladium catalyst, carbazole, and biphenyl halide.
Conditions: Moderate temperature, inert atmosphere.
Procedure: The carbazole and biphenyl halide are reacted in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Bis[4-(9H-carbazol-9-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(9H-carbazol-9-yl)phenyl]methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic solar cells, and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of Bis[4-(9H-carbazol-9-yl)phenyl]methanone in optoelectronic devices involves its ability to transport charge and emit light. The carbazole units facilitate hole transport, while the biphenyl core provides a rigid framework that enhances the compound’s electronic properties. In OLEDs, the compound acts as a host material, transferring energy to dopant molecules, which then emit light.
Comparación Con Compuestos Similares
- 4,4’-Bis(9H-carbazol-9-yl)biphenyl
- 4,4’-Bis(N-carbazolyl)-1,1’-biphenyl
- 4,4’-Dicarbazole-1,1’-biphenyl
Comparison:
- Uniqueness: Bis[4-(9H-carbazol-9-yl)phenyl]methanone is unique due to the presence of a ketone group, which can influence its electronic properties and reactivity compared to other similar compounds that lack this functional group.
- Applications: While similar compounds are also used in OLEDs and other optoelectronic devices, this compound offers distinct advantages in terms of stability and efficiency due to its unique structure.
Propiedades
Fórmula molecular |
C37H24N2O |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
bis(4-carbazol-9-ylphenyl)methanone |
InChI |
InChI=1S/C37H24N2O/c40-37(25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38)26-19-23-28(24-20-26)39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39/h1-24H |
Clave InChI |
ZZMKXHRMEOFJOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



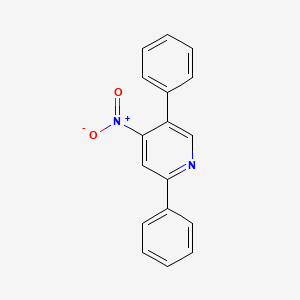
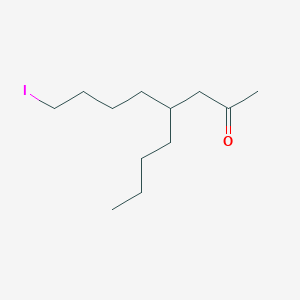
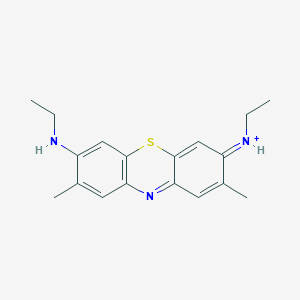
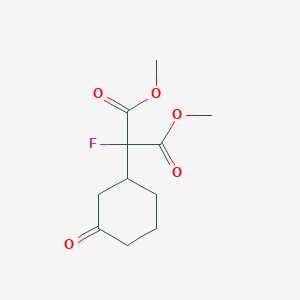
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
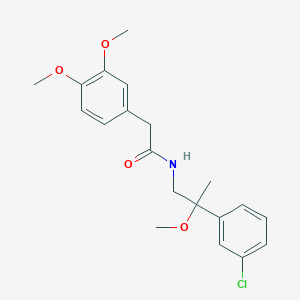
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
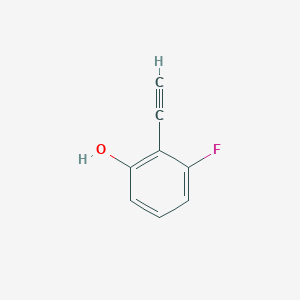
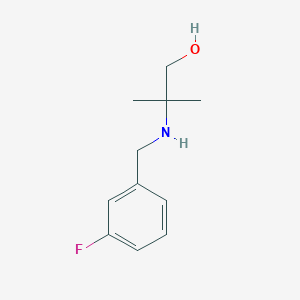
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
